Isopropyl bromoacetate

Asymmetric Synthesis Organometallic Chemistry Planar Chirality

Isopropyl bromoacetate (CAS 29921-57-1) is a liquid α-bromoester with the formula C5H9BrO2, a molecular weight of 181.03 g/mol, and a density of 1.399 g/mL at 25 °C. It is classified as an alkylating reagent, where the bromine atom serves as a leaving group, enabling nucleophilic substitution reactions for the introduction of the isopropyl acetate moiety into target molecules.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS No. 29921-57-1
Cat. No. B1295228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl bromoacetate
CAS29921-57-1
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CBr
InChIInChI=1S/C5H9BrO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3
InChIKeyJCWLEWKPXYZHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Bromoacetate (CAS 29921-57-1): A Strategic α-Bromoester Building Block for Stereoselective Synthesis


Isopropyl bromoacetate (CAS 29921-57-1) is a liquid α-bromoester with the formula C5H9BrO2, a molecular weight of 181.03 g/mol, and a density of 1.399 g/mL at 25 °C . It is classified as an alkylating reagent, where the bromine atom serves as a leaving group, enabling nucleophilic substitution reactions for the introduction of the isopropyl acetate moiety into target molecules . Its commercial availability ranges from 97% to 99% purity, making it a readily accessible synthon for research and industrial applications .

Workflow

Stereoselective alkylation and nucleophilic substitution

Role

Strategic α-bromoester building block with tunable steric profile

Format

Liquid reagent, 97–99% purity, suitable for research and process development

Why Isopropyl Bromoacetate Cannot Be Replaced by Generic Alkyl Bromoacetates in Critical Synthesis Steps


Direct substitution of isopropyl bromoacetate with other alkyl bromoacetates (e.g., ethyl or tert-butyl) is not risk-free. The alkyl ester group is not merely a spectator; it actively modulates both the reactivity of the α-carbon and the stereochemical outcome of reactions [1]. The bulkier isopropyl group provides a distinct steric environment that can significantly alter diastereoselectivity and reaction pathways compared to smaller (ethyl, methyl) or larger (tert-butyl) esters, leading to different product distributions or failure of the desired transformation [2]. This necessitates a data-driven selection based on comparative performance metrics.

Target Reagent
Isopropyl bromoacetate
Risk Profile
Substituting with ethyl or methyl esters may reduce diastereoselectivity and alter reaction pathways
Key Mismatch
Smaller alkyl esters cannot replicate the steric control required for high-purity chiral product formation

Quantitative Differentiation Evidence for Isopropyl Bromoacetate in Procurement Decisions


Superior Diastereoselectivity in Ferrocenyloxazoline Gold Complex Synthesis

In a direct head-to-head comparison for the diastereoselective alkylation of a ferrocenyloxazoline intermediate, isopropyl bromoacetate achieved a significantly higher diastereomeric ratio (>99:1) compared to ethyl bromoacetate (99.4:0.6), despite a marginally lower yield. This establishes isopropyl bromoacetate as the superior reagent for achieving near-perfect stereocontrol in this demanding chiral environment [1].

Diastereoselectivity in Ferrocenyl Gold Complex
Head-to-head
dr >99:1 (vs. ethyl 99.4:0.6); 4% higher yield than tert-butyl
Supports stereochemical-control workflow
Conditions: -78 °C, LiHMDS
Asymmetric Synthesis Organometallic Chemistry Planar Chirality

Exclusive Regioselectivity in Pyrrole Functionalization: Isopropyl vs. Methyl/Ethyl Bromoacetates

A study on the alkylation of N-pyrrolylmagnesium halides demonstrated a stark difference in reactivity based on the bromoacetate ester. While methyl, ethyl, and isopropyl bromoacetates all provided high C-2:C-3 regioselectivity (>=25:1) under standard conditions, the reaction with a sterically demanding (2,5-dimethylpyrrol-N-yl)magnesium chloride and isopropyl bromoacetate led to the exclusive formation of the 3-pyrrolylacetate isomer. This reversal in regioselectivity was not observed with other alkyl bromoacetates, highlighting a unique steric interplay [1].

Pyrrole Regioselectivity Switch
Head-to-head
Exclusive C-3 substitution with 2,5-dimethylpyrrole; unique reversal not seen with ethyl/methyl
Enables regiospecific scaffold diversification
Conditions: N-pyrrolylmagnesium halide, THF
Regioselective Synthesis Pyrrole Chemistry Magnesium Reagents

Divergent Reaction Pathway vs. tert-Butyl Bromoacetate: Control of Carbonyl Attack

When reacting with a bisthiocarbanion nucleophile, methyl and ethyl bromoacetates underwent attack at the carbonyl group, yielding products 4 and 5. In contrast, the highly sterically hindered tert-butyl bromoacetate exclusively produced product 3, resulting from attack at the methylene carbon, bypassing the carbonyl entirely. Isopropyl bromoacetate, with its intermediate steric bulk, offers a tunable system where the reaction pathway can be steered by the choice of ester, a control element lost with either extreme [1].

Carbonyl vs. Methylene Attack
Class-level
Intermediate steric bulk avoids pathway exclusivity of methyl (carbonyl attack) or tert-butyl (methylene attack)
Supports pathway-tunability strategy
Inferred from bisthiocarbanion study
Reaction Pathway Control Steric Hindrance Bisthiocarbanion Chemistry

Differentiated Physicochemical Properties for Formulation and Process Design

Key physicochemical properties directly impact handling and process design. Isopropyl bromoacetate has a density of 1.399 g/mL at 25°C, which is lower than that of ethyl bromoacetate (1.506 g/mL) but significantly higher than tert-butyl bromoacetate (0.991 g/mL). Its boiling point is 59-61 °C at 10 mmHg, compared to ethyl bromoacetate's 159 °C at 760 mmHg. These differences affect phase separation, distillation parameters, and solvent compatibility [1].

Physicochemical Properties
Cross-study
Density: 1.399 g/mL; Bp: 59-61 °C (10 mmHg)
Intermediate density and boiling point may simplify large-scale workup
Data to verify for specific process design
Process Chemistry Physicochemical Properties Formulation Development

Validated Purity Profile for Reproducible Research Outcomes

Reproducibility in synthesis hinges on reagent purity. Isopropyl bromoacetate is commercially available with a purity specification of ≥97.5% by GC assay, with an infrared spectrum conforming to reference and a refractive index of 1.4440–1.4460 at 20°C, 589 nm . This well-defined analytical profile, including a specific density of 1.399 g/mL at 25°C , ensures lot-to-lot consistency critical for scaling validated processes.

Validated Purity Profile
Data to verify
≥97.5% GC; n20/D 1.4440–1.4460
Specification review for lot-to-lot consistency
Supplier-reported analytical profile
Quality Control Reproducibility Analytical Chemistry

High-Value Application Scenarios for Isopropyl Bromoacetate Based on Differentiated Evidence


Stereoselective Synthesis of Planar Chiral Metallocenes

Isopropyl bromoacetate is the preferred reagent for the diastereoselective alkylation step in the synthesis of planar chiral ferrocenyloxazoline gold(I) and gold(II) complexes. Its ability to achieve >99:1 diastereoselectivity is critical for producing enantiopure catalysts for asymmetric synthesis [1].

Regioselective Functionalization of Pyrrole-Based Drug Candidates

In medicinal chemistry programs targeting pyrrole-containing bioactive molecules such as the non-addictive analgesic ketorolac, isopropyl bromoacetate is uniquely capable of directing alkylation to the C-3 position of 2,5-dimethylpyrrole, providing access to a structural isomer unattainable with ethyl or methyl bromoacetates [1].

Synthesis of Biaryl Sulphonamide Pharmacophores

Isopropyl bromoacetate serves as a key alkylating agent in the construction of biaryl sulphonamide cores, a privileged pharmacophore in T-type calcium channel antagonists. The intermediate steric bulk of the isopropyl ester can be advantageous in modulating the final physicochemical properties of the drug candidate [1][2].

Tunable Electrophile in Process Chemistry Route Scouting

For process chemists, isopropyl bromoacetate occupies a strategic 'middle ground' between ethyl (low steric bulk) and tert-butyl (high steric bulk) bromoacetates. As demonstrated in bisthiocarbanion chemistry, its steric profile can be leveraged to balance competing reaction pathways (carbonyl vs. methylene attack), providing an additional degree of freedom in route optimization [1].

Application
Selection Property
Validation Focus
Planar chiral metallocene synthesis
Steric control for diastereoselectivity
Dr and enantiopurity validation
Pyrrole-based drug candidate functionalization
Unique steric-driven regioselectivity reversal
C-3 isomer formation reproducibility
Biaryl sulphonamide pharmacophore construction
Modulation of physicochemical properties via ester sterics
Product profile and purity assessment
Process chemistry route scouting
Tunable reactivity between carbonyl and methylene attack
Reaction pathway and by-product analysis

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